3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a thiophenyl-pyridine moiety, and a benzamide structure
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves several steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base.
Synthesis of the Thiophenyl-Pyridine Moiety:
Coupling of the Two Moieties: The final step involves coupling the trimethoxyphenyl group with the thiophenyl-pyridine moiety using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: It is used in studies related to its anti-inflammatory, anti-bacterial, and anti-viral properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can be compared with other trimethoxyphenyl-containing compounds:
Colchicine: Both compounds inhibit tubulin polymerization, but colchicine is a natural product while this compound is synthetic.
Podophyllotoxin: Similar to colchicine, podophyllotoxin also targets tubulin but has a different structural framework.
Trimetrexate and Trimethoprim: These compounds are dihydrofolate reductase inhibitors and share the trimethoxyphenyl group, but they have different biological targets and applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-10-14(11-17(25-2)19(16)26-3)20(23)22-12-13-6-7-21-15(9-13)18-5-4-8-27-18/h4-11H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOHPANAYQQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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